molecular formula C20H18ClN3O3 B2473156 N'-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898423-20-6

N'-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2473156
CAS No.: 898423-20-6
M. Wt: 383.83
InChI Key: NXAUQHJDXQBODN-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps often include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution.
  • Coupling of the ethanediamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial reactors.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tricyclic core or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene: Shares the tricyclic core but lacks the chlorophenyl and ethanediamide groups.

    3-chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.

Uniqueness

N’-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is unique due to its combination of a tricyclic core, a chlorophenyl group, and an ethanediamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-14-4-1-5-15(11-14)22-19(26)20(27)23-16-9-12-3-2-8-24-17(25)7-6-13(10-16)18(12)24/h1,4-5,9-11H,2-3,6-8H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAUQHJDXQBODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC(=CC=C4)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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